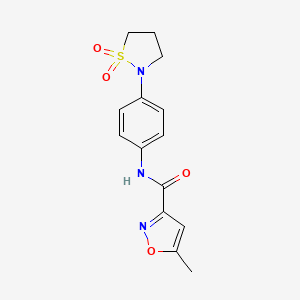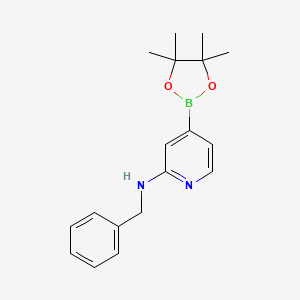
N-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine” is a chemical compound. It is related to 1-Benzylpyrazole-4-boronic acid pinacol ester . The compound has a molecular weight of 284.16 .
Synthesis Analysis
The synthesis of similar compounds involves the use of palladium-catalyzed methylation of heteroaryl boronate esters using iodomethane . It can also involve borylation at the benzylic C-H bond of alkylbenzenes .Molecular Structure Analysis
The molecular structure of this compound includes a benzyl group attached to a pyridin-2-amine, which is further attached to a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL group .Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, it can be used as a substrate in the study of palladium-catalyzed methylation of heteroaryl boronate esters . It can also undergo borylation at the benzylic C-H bond of alkylbenzenes .Physical and Chemical Properties Analysis
The compound is a solid with a melting point of 86-90 °C . The molecular weight is 284.16 .Wissenschaftliche Forschungsanwendungen
Catalytic Enantioselective Synthesis
N-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is utilized in catalytic enantioselective processes. For instance, its application in the borane reduction of benzyl oximes for the preparation of chiral pyridyl amines showcases its role in asymmetric synthesis, which is pivotal for the production of optically active pharmaceuticals and agrochemicals (Huang, Ortiz-Marciales, & Hughes, 2011).
Material Science and Crystallography
This compound is also significant in material science, particularly in the synthesis and characterization of boric acid ester intermediates. Research involving the synthesis, crystal structure, and density functional theory (DFT) study of related boric acid esters has provided insights into their molecular structures and physicochemical properties. Such studies are crucial for developing new materials with potential applications in electronics, catalysis, and as intermediates in organic synthesis (Huang et al., 2021).
Antifungal and Antibacterial Bioactivity
Compounds related to this compound have been evaluated for their antifungal and antibacterial properties. Novel N2B heterocycles derived from reactions involving similar boric acid esters have shown considerable bioactivity against fungi such as Aspergillus niger and bacteria like Bacillus cereus. These findings open pathways for the development of new antimicrobial agents, highlighting the potential pharmaceutical applications of such compounds (Irving et al., 2003).
Cross-Coupling Reactions
Furthermore, the compound's role in facilitating cross-coupling reactions, such as the Suzuki reaction, has been documented. These reactions are fundamental in creating complex organic molecules, demonstrating the compound's utility in enhancing the efficiency and selectivity of synthetic organic chemistry processes (Thompson et al., 2005).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23BN2O2/c1-17(2)18(3,4)23-19(22-17)15-10-11-20-16(12-15)21-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDLDINKNICOUBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
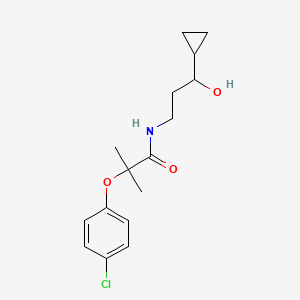

![3-(2-chlorophenyl)-N-({4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}carbothioyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B2715474.png)
![2,5-dichloro-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2715476.png)
![5-(2-ethyl-5,8-dioxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,3]diazepin-3-yl)-2-methoxy-N-(3-methylbutyl)benzenesulfonamide](/img/structure/B2715477.png)
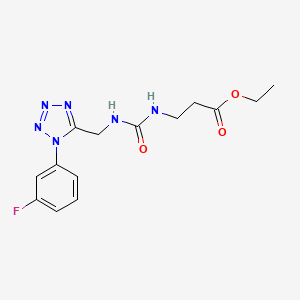

![N-[1-(4-fluorophenyl)ethyl]-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2715481.png)

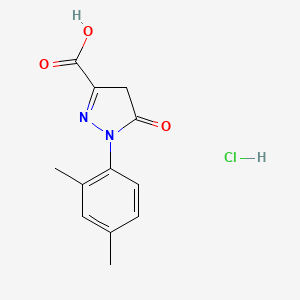

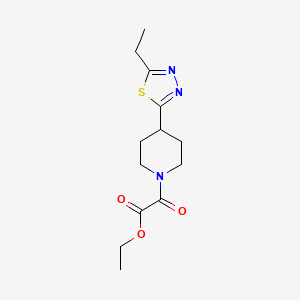
![4-((2-oxo-2-phenylethyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2715486.png)
